4-(Bromomethyl)-2-chloropyridine
Overview
Description
“4-(Bromomethyl)benzonitrile” is a chemical compound with the linear formula: BrCH2C6H4CN . It’s used in the synthesis of ligands containing a chelating pyrazolyl-pyridine group with a pendant aromatic nitrile . “4-(Bromomethyl)benzoic acid” is another related compound with the molecular formula C8H7BrO2 .
Synthesis Analysis
The synthesis of these compounds often involves reactions with other chemicals. For instance, “4-(Bromomethyl)benzonitrile” reacts with 2H-tetrazole in the presence of KOH to yield 4-[(2H-tetra-zol-2-yl)methyl]benzonitrile .
Molecular Structure Analysis
The molecular structure of “4-(Bromomethyl)benzoic acid” is represented by the InChI key: CQQSQBRPAJSTFB-UHFFFAOYSA-N .
Chemical Reactions Analysis
The chemical reactions involving these compounds are diverse. For example, “4-(Bromomethyl)benzonitrile” is used in the synthesis of ligands containing a chelating pyrazolyl-pyridine group .
Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds vary. For instance, “4-(Bromomethyl)benzoic acid” has a molecular weight of 215.04 g/mol .
Scientific Research Applications
- Polymer Research
- Application Summary : “4-(Bromomethyl)-2-chloropyridine” is used in the synthesis of poly (styrene-b-methyl methacrylate) block copolymers via reversible addition-fragmentation chain transfer (RAFT) polymerization of styrene .
- Methods of Application : For this purpose, 4-bromomethyl benzoyl chloride was obtained using 4-methylbenzoyl chloride and N-bromosuccinimide. The mono functional bromomethyl benzoyl t-butyl peroxy ester (t-BuBP) was obtained by reaction of 4-bromomethyl benzoyl chloride with t-butyl hydroperoxide. Terminally brominated poly (methyl methacrylate) (PMMA-Br) was synthesized using t-BuBP and methyl methacrylate via free-radical polymerization .
- Results or Outcomes : The primary parameters, for example concentration, and time that affect reaction were evaluated. The products were characterized by FT-IR, 1 H-NMR, GPC, and TGA. The multi instruments studies of the obtained block copolymers show that the copolymers easily formed as a result of RAFT. Mn,GPC values of the copolymers were between 24,900 g.mol −1 and 74,100 g.mol −1 .
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Synthesis of Ligands
- Application Summary : “4-(Bromomethyl)benzonitrile”, which is similar to “4-(Bromomethyl)-2-chloropyridine”, is used in the synthesis of ligands containing a chelating pyrazolyl-pyridine group with a pendant aromatic nitrile .
- Methods of Application : It is useful in the preparation of 4-[(2H-tetra-zol-2-yl)methyl]benzonitrile by reaction with 2H-tetrazole in the presence of potassium hydroxide .
- Results or Outcomes : The product, 4-[(2H-tetra-zol-2-yl)methyl]benzonitrile, is a ligand that can be used in various chemical reactions .
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Functionalisation of Pyrene Derivatives
- Application Summary : Bromopyrenes, which are derivatives of pyrene, are significant in synthetic chemistry, materials science, and environmental studies . While “4-(Bromomethyl)-2-chloropyridine” is not directly mentioned, it’s plausible that it could be used in similar bromination reactions.
- Methods of Application : The strategic functionalisation of pyrene at non-K region and nodal positions is crucial for expanding its utility, allowing for diverse functionalisation strategies .
- Results or Outcomes : This research contributes to advancing the synthesis and functionalisation strategies of pyrene derivatives, unlocking new possibilities for their utilisation in various fields .
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Synthesis of Bromomethyl Sulfides
- Application Summary : “4-(Bromomethyl)-2-chloropyridine” could potentially be used in the bromomethylation of thiols, enabling bromomethyl sulfides as useful building blocks .
- Methods of Application : This involves the reaction of thiols with a bromomethyl compound, such as “4-(Bromomethyl)-2-chloropyridine”, to generate bromomethyl sulfides .
- Results or Outcomes : The bromomethyl sulfides produced can serve as valuable synthetic intermediates .
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Preparation of Hypercrosslinked Polymers
- Application Summary : “4-(Bromomethyl)-2-chloropyridine” could potentially be used in the preparation of hypercrosslinked polymers (HCPs), which are a series of permanent microporous polymer materials .
- Methods of Application : The preparation of HCPs involves the use of a bromomethyl compound, such as “4-(Bromomethyl)-2-chloropyridine”, as a building block in the polymerization process .
- Results or Outcomes : The resulting HCPs have diverse synthetic methods, easy functionalization, high surface area, low cost reagents and mild operating conditions .
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Synthesis of Eprosartan
- Application Summary : “4-(Bromomethyl)-2-chloropyridine” could potentially be used in the synthesis of eprosartan, an antihypertensive agent .
- Methods of Application : This involves the reaction of “4-(Bromomethyl)-2-chloropyridine” with other reagents to form eprosartan .
- Results or Outcomes : Eprosartan is a medication used to treat high blood pressure .
Safety And Hazards
These compounds can pose safety hazards. For example, “Methyl 4-(bromomethyl)benzoate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause severe skin burns, eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .
Future Directions
properties
IUPAC Name |
4-(bromomethyl)-2-chloropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c7-4-5-1-2-9-6(8)3-5/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWWUDOYVBWQJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CBr)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00513842 | |
Record name | 4-(Bromomethyl)-2-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00513842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-2-chloropyridine | |
CAS RN |
83004-15-3 | |
Record name | 4-(Bromomethyl)-2-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00513842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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